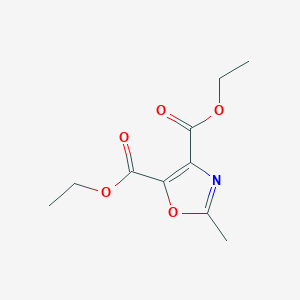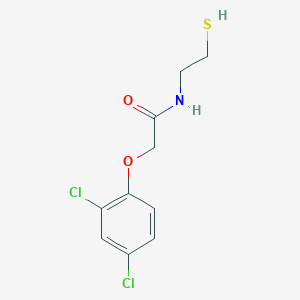
2-(2,4-Dichloro-phenoxy)-N-(2-mercapto-ethyl)-acetamide
説明
2,4-Dichlorophenoxyacetic acid (2,4-D) is an organic compound with the chemical formula C8H6Cl2O3. It is primarily used as a weed killer and plant growth regulator .
Synthesis Analysis
The synthesis method of 2,4-D was first published by R. Pokorny in the United States in 1941. In 1942, P.W. Zimmerman and A.E. Hitchcock first reported the use of 2,4-D as a plant growth regulator .Molecular Structure Analysis
The molecular structure of 2,4-D consists of 8 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
2,4-D has a density of 1.563 g/cm³, a melting point of 137°C, and a boiling point of 160°C (0.4 mm Hg). It is slightly soluble in water and oil, and soluble in ethanol .科学的研究の応用
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research has demonstrated the potential of derivatives of 2-(2,4-Dichloro-phenoxy)-N-(2-mercapto-ethyl)-acetamide in anticancer, anti-inflammatory, and analgesic activities. A study by Rani et al. (2014) developed a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, showing that compounds with halogens on the aromatic ring exhibit significant anticancer and anti-inflammatory activities (Rani, Pal, Hegde, & Hashim, 2014).
Antimicrobial Evaluation
Novel imines and thiazolidinones derived from compounds like 2-(2,4-Dichloro-phenoxy)-N-(2-mercapto-ethyl)-acetamide have been synthesized and evaluated for their antimicrobial properties. Fuloria et al. (2009) noted that these compounds show promising antibacterial and antifungal activities, suggesting their potential in antimicrobial applications (Fuloria, Singh, Yar, & Ali, 2009).
Synthesis of AB-type Monomers for Polybenzimidazoles
In the field of polymer chemistry, derivatives of 2-(2,4-Dichloro-phenoxy)-N-(2-mercapto-ethyl)-acetamide are used in the synthesis of AB-type monomers for polybenzimidazoles. Begunov and Valyaeva (2015) detailed the synthesis process using N-(4,5-dichloro-2-nitrophenyl)acetamide, which is a related compound, indicating its application in advanced material science (Begunov & Valyaeva, 2015).
Chemoselective Acetylation in Antimalarial Drug Synthesis
Chemoselective acetylation of related compounds has been studied for the synthesis of intermediates in antimalarial drugs. A study by Magadum and Yadav (2018) on N-(2-Hydroxyphenyl)acetamide, an intermediate in this synthesis, highlights its potential in the pharmaceutical industry (Magadum & Yadav, 2018).
Herbicide Metabolism and Environmental Impact
Research has also focused on the metabolism of chloroacetamide herbicides, which are structurally similar to 2-(2,4-Dichloro-phenoxy)-N-(2-mercapto-ethyl)-acetamide, in human and rat liver microsomes. Coleman et al. (2000) studied the carcinogenic potential of these herbicides and their metabolic pathways, which is crucial for understanding their environmental and health impacts (Coleman, Linderman, Hodgson, & Rose, 2000).
作用機序
2,4-D can enter plants through roots, stems, and leaves. It degrades slowly, so it can accumulate to a certain concentration, thereby disrupting the hormone balance in plants, damaging nucleic acid and protein metabolism, promoting or inhibiting the growth of certain organs, causing weed stems and leaves to twist, stem base to thicken, and swell .
Safety and Hazards
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-sulfanylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2S/c11-7-1-2-9(8(12)5-7)15-6-10(14)13-3-4-16/h1-2,5,16H,3-4,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLFUOFLXGWIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332282 | |
| Record name | 2-(2,4-Dichlorophenoxy)-N-(2-sulfanylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichloro-phenoxy)-N-(2-mercapto-ethyl)-acetamide | |
CAS RN |
613665-26-2 | |
| Record name | 2-(2,4-Dichlorophenoxy)-N-(2-sulfanylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Silane, [(5-iodopentyl)oxy]trimethyl-](/img/structure/B3054555.png)
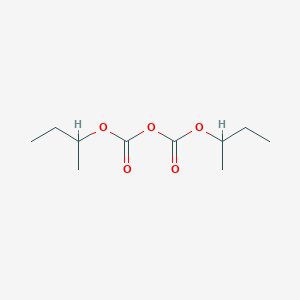
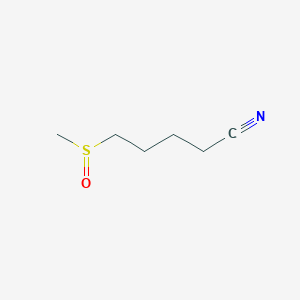
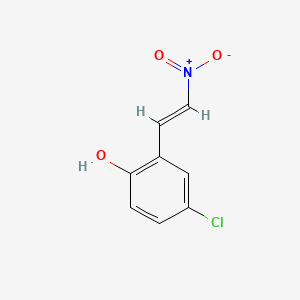

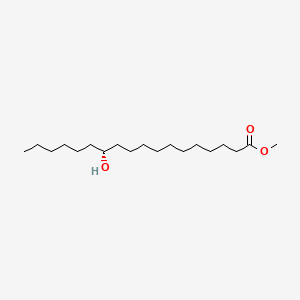

![Methyl [(2-hydroxyethyl)sulfanyl]acetate](/img/structure/B3054563.png)

